Organocatalyzed enantioselective [3 + 3] annulation for the direct synthesis of conformationally constrained cyclic tryptophan derivatives†
RSC Advances Pub Date: 2016-01-18 DOI: 10.1039/C5RA24288F
Abstract
An enantioselective formal [3 + 3] annulation of 1-methylindoline-2-thiones and 4-arylmethylideneoxazolin-5(4H)-ones has been developed by the use of an L-tert-leucine-derived bifunctional tertiary amine-squaramide catalyst, which furnished a series of optically active conformationally strained β-branched cyclic tryptophan derivatives in acceptable yields with good to excellent diastereo- and enantioselectivities.
![Graphical abstract: Organocatalyzed enantioselective [3 + 3] annulation for the direct synthesis of conformationally constrained cyclic tryptophan derivatives](http://scimg.chem960.com/usr/1/C5RA24288F.jpg)
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